2,4,6-Triiodoresorcinol

Übersicht

Beschreibung

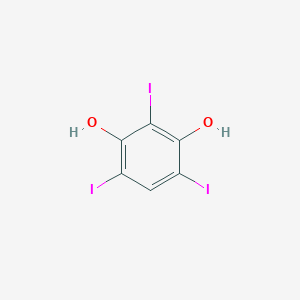

2,4,6-Triiodoresorcinol (C₆H₃I₃O₂; molecular weight: 487.8–488 g/mol) is a triiodinated derivative of resorcinol. Its structure features hydroxyl groups at the 1,3-positions and iodine atoms at the 2,4,6-positions of the benzene ring. The compound is synthesized via iodination of resorcinol using KIO₃/KI/HCl under acidic conditions, achieving yields up to 89% after recrystallization . Key physical properties include a density of 3.198 g/cm³, a boiling point of 267.3°C, and a melting point of 171–172°C (decomposition) .

This compound is primarily used as an intermediate in the production of FD&C Red No. 3 (erythrosine), a synthetic color additive regulated to contain ≤0.2% of the compound . It also exhibits antiviral activity, as indicated by its inclusion in pharmacopeias .

Vorbereitungsmethoden

Preparation Methods Analysis

Methanol-Sulfuric Acid Mediated Iodination

This method, detailed in patent CN108658733A, utilizes a methanolic sulfuric acid system to generate atomic iodine in situ via hydrogen peroxide oxidation. Resorcinol reacts with potassium iodide under acidic conditions, yielding 2,4,6-triiodoresorcinol with minimal byproducts .

Procedure :

-

Acid Solution Preparation : 20 mmol of concentrated sulfuric acid is dissolved in 150 mL methanol, forming a homogeneous solution.

-

Substrate and Reagent Addition : Resorcinol (10 mmol) and potassium iodide (30 mmol) are added incrementally to the acid solution.

-

Oxidation and Reaction : Hydrogen peroxide (30% w/w, 60 mmol) is dripped at 50°C, initiating an exothermic reaction that produces atomic iodine. The mixture is stirred at 50–54°C for 1–3 hours.

-

Workup : Cooling to room temperature induces precipitation. The crude product is vacuum-filtered, washed with cold water, and recrystallized from tetrachloroethylene .

Key Data :

-

Yield : 93.2–96% (dependent on reaction time and solvent volume).

-

Conversion Rate : 99–100%.

-

Byproducts : Water and potassium sulfate, both environmentally benign .

Mechanistic Insight :

Hydrogen peroxide oxidizes iodide ions (I⁻) to iodine (I₂), which is further protonated by sulfuric acid to form iodonium ions (I⁺). These electrophilic species undergo sequential electrophilic aromatic substitution on resorcinol’s activated ring, driven by the ortho/para-directing hydroxyl groups .

Aqueous Sodium Bicarbonate Method

Reported by ChemBK, this approach employs an aqueous buffer system with sodium bicarbonate to moderate acidity during iodination. While simpler, it achieves lower yields due to iodine’s limited solubility in water .

Procedure :

-

Buffer Preparation : Sodium bicarbonate (8.0 g) and resorcinol (3.0 g) are dissolved in 150 mL water.

-

Iodine Addition : An aqueous solution of iodine and potassium iodide is dripped at 9–11°C to minimize side reactions.

-

Reaction and Isolation : After 1 hour, the mixture is filtered, and the precipitate is washed, dried, and recrystallized using carbon tetrachloride .

Key Data :

-

Yield : 70%.

-

Melting Point : 155.5–157°C.

-

Byproducts : Unreacted iodine and sodium salts, requiring additional purification .

Limitations :

Low temperature constraints slow reaction kinetics, while iodine’s poor aqueous solubility limits substrate interaction.

Comparative Analysis of Synthesis Approaches

The table below contrasts critical parameters of both methods:

Advantages of Methanol-Sulfuric Acid Method :

-

Higher Efficiency : Near-quantitative conversion due to optimized iodine generation.

-

Scalability : Methanol’s low boiling point facilitates solvent recovery.

-

Green Chemistry : Benign byproducts align with industrial waste regulations .

Drawbacks of Aqueous Method :

-

Low Yield : Attributable to iodine precipitation and incomplete substitution.

-

Energy Intensity : Prolonged cooling increases operational costs .

Critical Evaluation of Reaction Mechanisms and By-products

Oxidative Iodination Dynamics

In the methanol-sulfuric acid system, hydrogen peroxide’s role is twofold: (1) oxidizing I⁻ to I₂, and (2) generating protons (H⁺) to stabilize iodonium intermediates. The sulfuric acid medium maintains a low pH (<2), ensuring rapid protonation of iodine and preventing polyiodide formation .

In contrast, the aqueous method’s bicarbonate buffer neutralizes H⁺ ions, slowing iodonium formation. This results in competitive side reactions, such as iodine sublimation or resorcinol oxidation .

Byproduct Management

The methanol method’s primary byproduct, potassium sulfate, is non-toxic and easily removed via filtration. Conversely, the aqueous method generates sodium iodide and unreacted iodine, necessitating activated carbon decolorization and multiple recrystallization steps .

Industrial Applicability and Scalability Considerations

Cost Analysis

-

Methanol Method : Higher initial costs for sulfuric acid and hydrogen peroxide are offset by reduced waste treatment expenses.

-

Aqueous Method : Lower reagent costs but higher energy expenditure for cooling and purification .

Environmental Impact

The methanol method’s E-factor (mass of waste per mass of product) is significantly lower (0.2 vs. 1.5 for the aqueous method), making it preferable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Riodoxol undergoes various chemical reactions, including:

Oxidation: Riodoxol can be oxidized to form different iodinated derivatives.

Substitution: The iodine atoms in riodoxol can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Halogenating agents like chlorine or bromine can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various iodinated and halogenated derivatives of resorcinol, which may exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Iodinated Compounds

- 2,4,6-Triiodoresorcinol serves as a reagent in the synthesis of various iodinated compounds. Its ability to introduce iodine into organic molecules is valuable in developing new pharmaceuticals and agrochemicals.

Biology

Antiviral Properties

- Riodoxol exhibits significant antiviral activity, particularly against the herpes simplex virus (HSV) and influenza virus. Studies indicate that it disrupts the viral replication cycle and inhibits the maturation of virions.

Antimicrobial Activity

- The compound demonstrates broad-spectrum antimicrobial properties, effective against bacteria and fungi. Its application in treating skin infections caused by various pathogens highlights its potential in clinical settings .

Medicine

Therapeutic Applications

- Riodoxol has been formulated into ointments for treating viral and fungal infections. Clinical studies have shown its efficacy in managing herpetic keratitis and other viral disorders of the skin.

Anti-inflammatory Effects

- Research indicates that 2,4,6-triiodophenol (a related compound) possesses anti-inflammatory and analgesic properties. It has been evaluated for treating conditions like cerebral vascular insufficiency and coronary insufficiency through parenteral administration .

Industry

Antimicrobial Coatings

- The compound is utilized in developing antimicrobial coatings for medical devices and surfaces, enhancing infection control measures in healthcare settings.

Data Tables

Case Study 1: Antiviral Efficacy Against HSV

A study conducted on the effects of Riodoxol on HSV revealed that it interferes with the virus's DNA replication cycle. The compound was shown to hinder viral multiplication significantly, leading to incomplete virion structures during the late maturation stage.

Case Study 2: Clinical Application in Vascular Insufficiency

In a clinical trial involving 200 patients with various vascular insufficiencies, Riodoxol was administered intramuscularly at a dosage of 30 mg/day. Results indicated a notable improvement in blood flow dynamics and vascular health over three months without significant adverse effects .

Wirkmechanismus

Riodoxol exerts its effects by interfering with the multiplication and maturation of viruses. It inhibits the replication of viral DNA, thereby preventing the spread of the virus within the host. The compound targets specific viral enzymes and proteins, disrupting their normal function and leading to the inhibition of viral replication .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

A comparative analysis of 2,4,6-triiodoresorcinol with structurally related iodophenols and halogenated resorcinol derivatives is provided below:

Key Observations :

- Iodine Content: The triiodo derivative has a significantly higher molecular weight (~488 g/mol) compared to diiodo (362 g/mol) and monoiodo (235 g/mol) analogs due to iodine’s atomic mass.

- Density: this compound (3.198 g/cm³) is denser than chlorinated analogs like tetrachlororesorcinol (1.742 g/cm³), reflecting iodine’s greater atomic radius .

- Thermal Stability: The compound decomposes at 171–172°C, whereas chlorinated derivatives (e.g., tetrachlororesorcinol) exhibit higher boiling points (327.5°C) .

Chemical Reactivity and Stability

- Iodination Efficiency: Triiodoresorcinol forms via competing reactions during resorcinol iodination. Under optimized conditions, diiodoresorcinol (56% yield) and triiodoresorcinol (remainder) are the primary products . Less reactive substrates favor dimerization over further iodination .

- Stability in Solution: this compound decomposes in aqueous solutions, reverting to resorcinol and monoiodoresorcinol within hours, limiting its use in liquid formulations .

Crystallographic and Solid-State Behavior

- Polymorphism: this compound (TIR) crystallizes in orthorhombic (P2₁2₁2₁) and monoclinic (P2₁/n) forms, mediated by I⋯I interactions. The orthorhombic polymorph is isostructural with triiodophloroglucinol (TIG), differing in hydroxyl group positions (meta vs. para), which influence hydrogen-bonding networks .

- Solid Solutions: TIR forms binary solid solutions with triiodophenol (TIP), confirming structural similarities within the triiodobenzene series .

Biologische Aktivität

2,4,6-Triiodoresorcinol (TIR) is a halogenated phenolic compound known for its diverse biological activities. It has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential therapeutic applications and effects on biological systems. This article delves into the biological activity of TIR, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by three iodine atoms attached to the benzene ring of resorcinol. Its molecular formula is C_6H_3I_3O_2. The presence of iodine significantly influences its chemical reactivity and biological interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 408.87 g/mol |

| Melting Point | 180-182 °C |

| Solubility | Soluble in organic solvents; limited solubility in water |

| IUPAC Name | This compound |

Antimicrobial Activity

TIR exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, TIR has shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Antioxidant Properties

The compound also possesses antioxidant capabilities. Research indicates that TIR can scavenge free radicals and reduce oxidative stress in cellular models. Its ability to inhibit lipid peroxidation has been quantified using the thiobarbituric acid reactive substances (TBARS) assay, showing a reduction of up to 70% at concentrations as low as 25 µg/mL .

Anti-inflammatory Effects

TIR has been investigated for its anti-inflammatory effects. In vitro studies have reported that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound showed a dose-dependent inhibition of these cytokines with IC50 values around 15 µM .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of TIR as a topical treatment for skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to standard treatments, highlighting TIR's potential as an alternative therapeutic agent .

- Case Study on Antioxidant Activity : In a study involving diabetic rats, TIR supplementation resulted in improved antioxidant status and reduced markers of oxidative stress compared to control groups. The findings suggest that TIR may offer protective benefits against diabetes-induced complications .

- Case Study on Anti-inflammatory Response : A recent investigation assessed the anti-inflammatory properties of TIR in a murine model of arthritis. Results demonstrated that TIR administration led to reduced joint swelling and lower levels of inflammatory markers in serum samples .

The biological activities of TIR can be attributed to several mechanisms:

- Halogen Bonding : The presence of iodine enhances the compound's ability to form halogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions .

- Radical Scavenging : TIR's structure allows it to donate electrons effectively, neutralizing free radicals and preventing cellular damage.

- Cytokine Modulation : By inhibiting specific signaling pathways involved in inflammation, TIR can modulate immune responses.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic routes of 2,4,6-Triiodoresorcinol?

- Methodology : Compare iodination efficiency using resorcinol as a precursor under varying conditions (e.g., reagent ratios, temperature, and reaction time). For example, KIO₃/KI/HCl systems yield 79% triiodinated product with potential diiodo byproducts, while alternative routes achieve 93% purity but require rigorous purification . Use NMR and elemental analysis to monitor intermediate formation and final product purity .

Q. How do solvent properties influence the solubility and stability of this compound in experimental workflows?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO) versus alcohols (e.g., methanol) to determine optimal conditions for reactions or spectral analysis. Evidence indicates limited solubility in DMSO and methanol, suggesting pre-saturation protocols may be necessary . Stability assessments should include temperature-controlled storage (2–8°C, dark) to prevent degradation .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology : Employ a combination of:

- ¹H/¹³C NMR to resolve aromatic proton environments and confirm substitution patterns .

- Elemental analysis (C, H, I) to validate stoichiometry (e.g., C 14.30%, I 75.57% theoretical vs. observed) .

- FT-IR to identify hydroxyl and C-I stretching vibrations .

Advanced Research Questions

Q. How can conflicting yield data from iodination reactions be systematically resolved?

- Methodology : Investigate competing reaction pathways (e.g., diiodo vs. triiodo product formation) using kinetic studies and computational modeling. For instance, iodination of resorcinol with excess KI/KIO₃ produces a 43:57 ratio of triiodo/diiodo derivatives due to iodine dimerization side reactions . Optimize reagent addition rates and stoichiometry to suppress byproducts .

Q. What strategies address discrepancies in reported melting points (144°C vs. 155–157°C) for this compound?

- Methodology : Replicate crystallization protocols (e.g., CHCl₃ vs. CCl₄) to assess polymorphism or hydrate formation. For example, recrystallization from CHCl₃ yields a higher-purity product (mp 171–172°C) compared to crude mixtures . Differential scanning calorimetry (DSC) can further characterize thermal behavior .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for antiviral applications?

- Methodology : Synthesize analogs with modified iodine substitution or hydroxyl group protection. Evaluate antiviral efficacy using in vitro assays (e.g., viral replication inhibition) and correlate results with electronic (Hammett constants) or steric parameters . Prioritize derivatives with improved solubility while retaining bioactivity .

Q. Experimental Design & Data Analysis

Q. What safety protocols are critical when handling this compound in rodent toxicity studies?

- Methodology : Implement PPE (gloves, goggles) and fume hoods to mitigate risks of skin/eye irritation (GHS Category 2). Dose-response studies should follow OECD guidelines, with acute toxicity data (e.g., LD₅₀) informing exposure limits . Include negative controls to distinguish compound-specific effects from solvent toxicity .

Q. How should researchers validate purity for batch-to-batch reproducibility in pharmacological studies?

Eigenschaften

IUPAC Name |

2,4,6-triiodobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFZYVWWXHCHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)O)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173023 | |

| Record name | 2,4,6-Triiodoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19403-92-0 | |

| Record name | 2,4,6-Triiodoresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19403-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triiodoresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019403920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Triiodoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triiodobenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIIODORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA62C2YQOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.